molecular formula C16H11O10P B8249098 5,5'-(Hydroxyphosphoryl)diisophthalic acid

5,5'-(Hydroxyphosphoryl)diisophthalic acid

Cat. No.: B8249098
M. Wt: 394.23 g/mol
InChI Key: NIOQUEOMFLZFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(Hydroxyphosphoryl)diisophthalic acid is an organic compound with the molecular formula C16H11O10P and a molecular weight of 394.23 g/mol . It is a derivative of isophthalic acid, featuring a hydroxyphosphoryl group attached to the aromatic ring.

Scientific Research Applications

5,5’-(Hydroxyphosphoryl)diisophthalic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Hydroxyphosphoryl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with phosphorylating agents under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, followed by hydrolysis to introduce the hydroxy group .

Industrial Production Methods

Industrial production of 5,5’-(Hydroxyphosphoryl)diisophthalic acid may involve large-scale reactions using similar phosphorylating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Hydroxyphosphoryl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 5,5’-(Hydroxyphosphoryl)diisophthalic acid involves its interaction with molecular targets through its hydroxyphosphoryl group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Hydroxyphosphoryl)diisophthalic acid is unique due to its hydroxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring specific coordination chemistry and functionalization .

Properties

IUPAC Name

5-[(3,5-dicarboxyphenyl)-hydroxyphosphoryl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11O10P/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOQUEOMFLZFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)P(=O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Reactant of Route 2
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Reactant of Route 3
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Reactant of Route 4
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Reactant of Route 5
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Reactant of Route 6
5,5'-(Hydroxyphosphoryl)diisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.